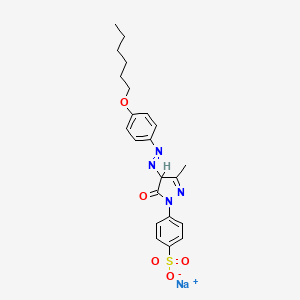

Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

This compound is an azo dye characterized by a pyrazolone core linked to a benzenesulphonate group and a hexyloxy-substituted phenylazo moiety. The sodium sulphonate group enhances water solubility, making it suitable for applications in textiles, cosmetics, or industrial dyes. Its structure includes:

- Azo group (-N=N-): Responsible for chromophoric properties.

- 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl: A pyrazolone ring contributing to tautomerism and stability.

- Hexyloxy substituent: A six-carbon alkoxy chain increasing lipophilicity compared to shorter-chain analogues.

- Benzenesulphonate sodium salt: Enhances aqueous solubility and ionic character .

Properties

CAS No. |

38586-43-5 |

|---|---|

Molecular Formula |

C22H25N4NaO5S |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

sodium;4-[4-[(4-hexoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C22H26N4O5S.Na/c1-3-4-5-6-15-31-19-11-7-17(8-12-19)23-24-21-16(2)25-26(22(21)27)18-9-13-20(14-10-18)32(28,29)30;/h7-14,21H,3-6,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |

InChI Key |

IYGHTASGZVDGOP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-(hexyloxy)aniline, using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, under alkaline conditions to form the azo compound.

Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group, yielding the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.

Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are commonly used.

Major Products:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

- Used as a dye intermediate in the synthesis of various azo dyes.

- Employed in the study of azo-hydrazone tautomerism.

Biology:

- Investigated for its potential as a biological stain due to its azo group.

Medicine:

- Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

Industry:

- Utilized in the production of pigments and dyes for textiles, plastics, and inks.

- Applied in the development of photoresponsive materials due to its azo group.

Mechanism of Action

The mechanism of action of Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate primarily involves its ability to undergo reversible photoisomerization. The azo group can switch between trans and cis configurations upon exposure to light, leading to changes in the molecular structure and properties. This photoisomerization process is crucial for its applications in photoresponsive materials and optical storage devices.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences among related azo-pyrazolone derivatives:

Key Observations :

- Hexyloxy vs.

- Sulphonamide vs. Sulphonate : Sulphonamide derivatives (e.g., ) exhibit lower water solubility and are more common in pharmaceutical contexts, whereas sulphonate salts dominate in dye applications due to ionic solubility .

- Naphthalene vs. Benzene Backbones : Acid Red 195’s naphthalene hydroxyl group shifts absorption spectra to longer wavelengths (bathochromic effect), producing deeper red hues compared to benzene-based analogues .

Physical and Spectral Properties

Notes:

Q & A

Q. What comparative studies differentiate this compound from structurally similar azo-pyrazole derivatives?

- Structure-Activity Relationships (SAR) : Replace the hexyloxy group with methoxy or nitro substituents to assess electronic effects on dye stability or bioactivity.

- Thermogravimetric Analysis (TGA) : Compare thermal degradation profiles to evaluate sulfonate group contributions to stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.